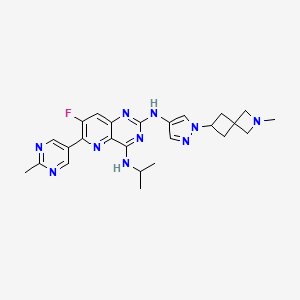![molecular formula C19H26N4OS B12402582 N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyridine rings through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine itself and various piperidine-based drugs.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Uniqueness
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)21-13)9-16-5-4-6-23(11-16)12-18-10-20-19(25-18)22-15(3)24/h7-8,10,16H,4-6,9,11-12H2,1-3H3,(H,20,22,24)/t16-/m1/s1 |
InChI Key |
CYFBRQHYEQKYHH-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CN=C(S3)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CN=C(S3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)

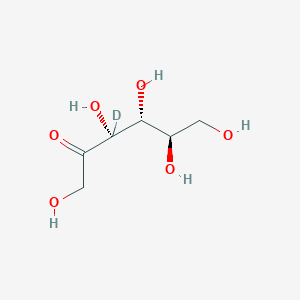
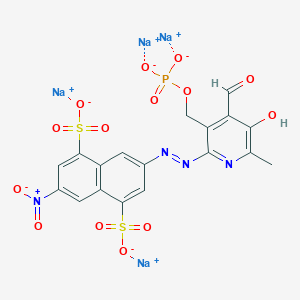
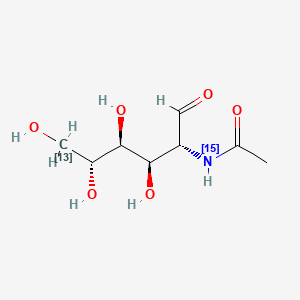

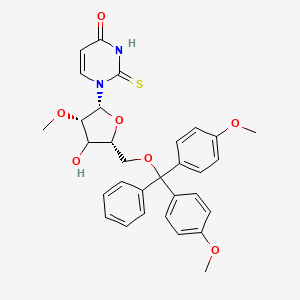

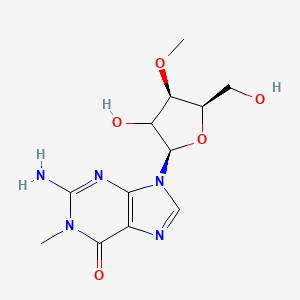
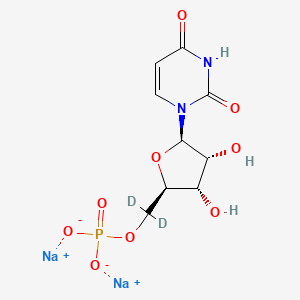

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
